molecular formula C5H8ClN3O2 B3251935 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 2126178-45-6

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No. B3251935
M. Wt: 177.59
InChI Key: OMOIVYDMWIBGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride” is a chemical compound that has significant importance in scientific research. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves the use of hydrazine-coupled pyrazoles. The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A comprehensive review of the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules has been presented .


Molecular Structure Analysis

The molecular structure of “2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride” can be analyzed using various techniques. For instance, the structure of similar pyrazole derivatives has been verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles were successfully synthesized, and their in vitro antileishmanial and in vivo antimalarial activities were evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride” can be analyzed using various techniques. For instance, a similar compound was described as a light yellow solid with a melting point of 93–96°C .

Scientific Research Applications

Organic Acids in Industrial Operations Research on the use of organic acids in industrial operations, including their roles in acidizing jobs for oil and gas operations, suggests that compounds like acetic acid are crucial for enhancing the efficiency and safety of these processes. The study by Alhamad et al. (2020) discusses the advantages of using organic acids over more corrosive alternatives, such as hydrochloric acid, for removing formation damage and dissolving drilling mud filter cakes, indicating the potential for similar applications of related organic compounds (Alhamad et al., 2020).

Synthetic Routes and Biological Activities of Pyrazoline Derivatives The synthesis and study of pyrazoline derivatives, as reported by Baumstark et al. (2013), reveal a wide range of potential applications for these compounds. From the synthesis of highly substituted pyrazolines to their use in creating hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, the research showcases the versatility of these compounds in synthetic organic chemistry and potentially in medicinal chemistry (Baumstark et al., 2013).

Biological and Therapeutic Applications The review on the synthesis, bioevaluation, and therapeutic applications of novel pyrazoline derivatives by Sheetal et al. (2018) highlights the significant biological activities of these compounds. Their potential as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant agents points to the broad utility of pyrazoline derivatives in pharmaceuticals and agrochemicals, suggesting similar research and application avenues for related compounds like 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (Sheetal et al., 2018).

Corrosion Inhibition Goyal et al. (2018) discuss the role of organic inhibitors, including acids, in preventing metallic dissolution in acidic media. This underscores the importance of organic compounds in industrial applications, such as acid cleaning and descaling, where their ability to act as corrosion inhibitors can protect valuable equipment and infrastructure (Goyal et al., 2018).

Safety And Hazards

The safety and hazards of “2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride” can be inferred from similar compounds. For instance, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions of “2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride” can be inferred from similar compounds. For instance, hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-(5-aminopyrazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOIVYDMWIBGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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